
Dimethyl furan-2,5-dicarboxylate
Overview
Description
Dimethyl furan-2,5-dicarboxylate (DMFD) is a bio-based diester derived from 2,5-furandicarboxylic acid (FDCA), a platform chemical produced from renewable feedstocks like fructose or lignocellulosic biomass. DMFD is synthesized via acid-catalyzed esterification of FDCA with methanol . Its structure comprises two methyl ester groups attached to a furan ring, enabling its use as a monomer for polyesters, polyamides, and plasticizers. Key properties include high solubility in polar aprotic solvents (e.g., DMSO, DMF) and a rigid aromatic backbone that enhances thermal stability in polymers .
Preparation Methods
Esterification of Furan-2,5-dicarboxylic Acid (FDCA) with Methanol
Process Overview
The most common industrial and laboratory method for preparing DMFD involves the esterification of furan-2,5-dicarboxylic acid (FDCA) with methanol. This reaction typically uses catalysts such as lithium carbonate and phase transfer catalysts like tetramethylammonium bromide in solvents such as N,N-dimethylformamide (DMF).
Reaction Conditions and Yield
- Reactants: FDCA (3 mmol), dimethyl carbonate (15 mmol)
- Catalysts: Lithium carbonate (0.3 mmol), tetramethylammonium bromide (1 mmol)
- Solvent: N,N-dimethylformamide (15 mL)
- Temperature: 150°C
- Reaction Time: 10 hours
- Yield: 98.62% (determined by HPLC analysis)
Mechanism and Notes
- The reaction proceeds via nucleophilic attack of methanol (or dimethyl carbonate as methylating agent) on the carboxylic acid groups of FDCA, forming the dimethyl ester.
- The use of lithium carbonate and tetramethylammonium bromide facilitates the esterification by acting as base and phase transfer catalyst, respectively.
- The reaction is carried out under heterogeneous conditions with magnetic stirring to ensure homogeneity.
- High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase is used to confirm product purity and yield.
Parameter | Value |
---|---|
FDCA amount | 465 mg (3 mmol) |
Dimethyl carbonate | 1.35 g (15 mmol) |
Lithium carbonate | 0.3 mmol |
Tetramethylammonium bromide | 1 mmol |
Solvent | 15 mL DMF |
Temperature | 150°C |
Reaction time | 10 hours |
Yield (HPLC) | 98.62% |
This method is well-documented and provides a high yield of DMFD with relatively mild conditions and straightforward purification steps.
Direct Synthesis from 5-Hydroxymethylfurfural (HMF) via Protection and Oxidation
Process Overview
An alternative approach involves converting 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical, into DMFD through a multi-step process involving protection of reactive groups, oxidation, and esterification.
Key Steps
- Protection: Methanol is used as an acetalizing agent to protect the reactive formyl group of HMF, forming an acetal intermediate.
- Oxidation: The protected intermediate undergoes oxidative dehydrogenation to form 5-(methoxymethyl)furan-2-carboxylic acid acetal.
- Esterification: Subsequent esterification yields dimethyl furan-2,5-dicarboxylate.
Advantages and Challenges
- This stepwise approach minimizes side reactions caused by the reactive aldehyde group in HMF.
- The method allows for high selectivity and yield of DMFD.
- However, the process involves multiple intermediates and requires careful control of reaction conditions to avoid by-products.
Research Findings
- The use of methanol as both solvent and protecting agent is crucial.
- The reaction proceeds through intermediates such as mono- and di-acetal forms of 2,5-diformylfuran.
- This method is promising for sustainable production of DMFD from renewable biomass sources.
Step | Description | Outcome/Notes |
---|---|---|
Protection | Acetalization of HMF with methanol | Stabilizes reactive aldehyde group |
Oxidation | Oxidative dehydrogenation of protected intermediate | Forms 5-(methoxymethyl)furan-2-carboxylic acid acetal |
Esterification | Conversion to dimethyl ester | High yield, minimized side reactions |
This method is detailed in recent catalytic studies focusing on biomass valorization.
One-Step Synthesis from Furan-2-carboxylic Acid Using Carbon Dioxide
Process Overview
A novel synthetic route involves the direct carboxylation of furan-2-carboxylic acid under strong basic conditions with carbon dioxide to produce FDCA, which is then converted to DMFD by esterification.
Reaction Details
- Furan-2-carboxylic acid is treated with carbon dioxide in the presence of a strong base.
- The resulting FDCA is isolated by acidification and filtration.
- FDCA is then esterified with methanol in the presence of trimethylsilyl chloride (TMSCl) under reflux to yield DMFD.
Yields and Purity
- FDCA yield: 73% with satisfactory purity.
- DMFD yield from FDCA: 82% after esterification.
- The esterification uses neat methanol and TMSCl as a catalyst.
Step | Conditions | Yield (%) |
---|---|---|
Carboxylation | Strong base, CO2, room temperature | 73 (FDCA) |
Esterification | Methanol, TMSCl, reflux, 2 hours | 82 (DMFD) |
Significance
- This method offers a direct route from simpler furan derivatives.
- It utilizes carbon dioxide, a greenhouse gas, as a carbon source, enhancing sustainability.
- The process is relatively straightforward and scalable.
This approach provides an alternative to traditional oxidation routes and is suitable for producing DMFD from biomass-derived precursors.
Industrial Scale Purification and Production
Process Description
- Industrial production often involves oxidation of 5-(hydroxymethyl)furfural (5-HMF) to FDCA using homogeneous catalysts under air.
- The crude FDCA is purified using sodium hydroxide/sodium hypochlorite and/or hydrogen peroxide treatments, followed by acidification.
- FDCA is then esterified with methanol to produce DMFD.
- The process is designed for high throughput (≥1000 kg/day).
Challenges
- Multi-step purification generates wasteful by-products.
- Scaling up poses safety and environmental concerns.
- Efforts are ongoing to develop more efficient and safer purification methods.
Stage | Description | Notes |
---|---|---|
Oxidation | 5-HMF to FDCA using homogeneous catalysts | Air as oxidant |
Purification | Alkali and oxidant treatment, acidification | Waste generation, safety concerns |
Esterification | FDCA with methanol to DMFD | High throughput industrial scale |
This method is widely used in commercial settings but requires optimization for sustainability and safety.
Summary Table of Preparation Methods for this compound
Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Esterification of FDCA with Methanol | Furan-2,5-dicarboxylic acid | Lithium carbonate, tetramethylammonium bromide, DMF | 150°C, 10 h | 98.62 | High yield, well-established |
Protection and Oxidation from HMF | 5-Hydroxymethylfurfural (HMF) | Methanol (acetalization), oxidants | Multi-step, reflux | High | Biomass-based, minimizes side reactions |
One-step Carboxylation + Esterification | Furan-2-carboxylic acid, CO2 | Strong base, TMSCl, methanol | Room temp (carboxylation), reflux (esterification) | 73 (FDCA), 82 (DMFD) | Sustainable, uses CO2 |
Industrial Oxidation and Purification | 5-HMF | Homogeneous catalysts, NaOH, H2O2 | Multi-step, large scale | Variable | Commercial scale, waste concerns |
Chemical Reactions Analysis
Types of Reactions: Dimethyl furan-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Hydrogenation of this compound can produce dimethyl tetrahydrofuran-2,5-dicarboxylate.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dimethyl tetrahydrofuran-2,5-dicarboxylate.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl furan-2,5-dicarboxylate has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and biodegradability.
Mechanism of Action
The mechanism by which dimethyl furan-2,5-dicarboxylate exerts its effects depends on the specific application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. The ester groups facilitate the formation of ester linkages, resulting in the creation of polyesters or polyamides .
In biological systems, its derivatives may interact with cellular components through various pathways, including the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Properties of DMFD and Analogues
- Thermal Stability : DMFD-derived polyamides exhibit higher Tg (150–180°C) than conventional nylons (e.g., PA6, Tg ~50°C) due to the rigid furan ring and asymmetric cyclohexane units .
- Crystallinity : DMFD-based polymers are often amorphous due to steric hindrance from the furan ring, whereas DMT-based polymers (e.g., PET) are semi-crystalline .
Environmental and Industrial Relevance
- Sustainability : DMFD is derived from renewable resources, reducing reliance on petrochemicals .
- Barrier Properties : Polymers from DMFD exhibit superior barrier performance compared to PET, making them ideal for food packaging .
- Synthetic Efficiency : Copper-catalyzed synthesis of DMFD from furans offers a scalable, solvent-free route .
Research Findings and Challenges
- Molecular Weight Limitations : Side reactions during polymerization (e.g., decarboxylation) restrict the molecular weight of DMFD-based polymers, necessitating optimized catalysts or protective group strategies .
- Solvent Compatibility : While DMFD dissolves readily in polar solvents, its derivatives may require LiCl additives for solubility in certain applications .
- Performance Trade-offs : Although DMFD-based materials excel in thermal stability and barrier properties, their mechanical strength often lags behind petroleum-based analogues .
Biological Activity
Dimethyl furan-2,5-dicarboxylate (DMFDC) is a bio-based compound derived from furan-2,5-dicarboxylic acid (FDCA), which has garnered attention for its potential applications in the production of sustainable polymers and as a plasticizer. This article explores the biological activity of DMFDC, including its synthesis, enzymatic properties, and applications in various fields.
Synthesis of this compound
DMFDC can be synthesized through several methods, primarily from FDCA. The synthesis typically involves the esterification of FDCA with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
This process yields DMFDC with high purity and efficiency, making it suitable for industrial applications .
Enzymatic Properties
DMFDC has been studied for its enzymatic polymerization properties. Research indicates that it can serve as a monomer for the synthesis of semi-aromatic polyesters through lipase-catalyzed reactions. For example, a study demonstrated that DMFDC can be polymerized with various diols to produce copolyesters with desirable thermal and mechanical properties. The enzymatic process is advantageous due to its mild reaction conditions and sustainability .
Plasticizer Properties
The compound has also been evaluated for its plasticizing effects in polymer formulations. It has been shown to improve flexibility and processability in biobased plastics compared to traditional petroleum-based plasticizers. A study predicted the plasticizer performance of DMFDC using machine learning models, demonstrating its potential as an effective bio-based alternative .
Case Studies
- Polyester Synthesis : In a study by Nasr et al., DMFDC was used as a monomer in the synthesis of semi-aromatic copolyesters. The research highlighted that varying the chain length of aliphatic diols significantly influenced the properties of the resulting polymers, such as molecular weight and thermal stability .
- Biobased Polyamides : Another investigation focused on the use of DMFDC in producing biobased polyamides. The resulting materials exhibited comparable heat resistance and mechanical strength to conventional polyamides, suggesting that DMFDC could be a viable substitute in engineering applications .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity and applications of DMFDC compared to other furan-based compounds:
Q & A
Q. What are the primary synthetic routes for preparing FDME from biomass-derived precursors, and how do reaction conditions influence yield?
FDME is synthesized via oxidation and esterification of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. Key methodologies include:
- Oxidative esterification : HMF is oxidized to furan-2,5-dicarboxylic acid (FDCA), followed by esterification with methanol. Catalytic systems like PdCoBi/C under atmospheric oxygen achieve yields up to 96% .
- Acetal protection strategies : Sequential acetalization and oxidation steps minimize side reactions. For example, using methanol as an acetalizing agent reduces base requirements and improves FDME yield (up to 80%) while enabling high recovery of protecting agents .
- Enzymatic pathways : Lipases (e.g., Candida antarctica lipase B) catalyze esterification under mild conditions, though yields are lower (~70%) compared to chemical methods .
Critical factors : Temperature (60–120°C), solvent-free Diels-Alder conditions for downstream terephthalate synthesis , and catalyst selection (e.g., Lewis-acidic clays or bimetallic catalysts) .
Q. How is FDME characterized in polymer synthesis, and what analytical techniques resolve structural ambiguities?
FDME’s role as a monomer requires rigorous characterization:
- Spectroscopy :
- Thermal analysis :
- DSC reveals amorphous behavior in polyamides (e.g., Tg ~120°C) due to furan ring rigidity .
- XRD confirms low crystallinity in FDME-derived polymers, critical for barrier properties in packaging .
Challenges : Decarboxylation and N-methylation side reactions during melt polymerization reduce molecular weight (Mn < 10,000 g/mol), necessitating optimization of catalyst loading and reaction time .
Q. What role does FDME play in synthesizing bio-based polyesters, and how do its properties compare to petroleum-derived analogs?
FDME is a key monomer for poly(ethylene furanoate) (PEF), a bio-based alternative to PET:
- Polycondensation : FDME reacts with ethylene glycol via transesterification. PEF exhibits superior barrier properties (O₂ permeability 6× lower than PET) and higher Tg (~85°C vs. 75°C for PET) .
- Co-polyesters : Blending FDME with diols like 1,4-cyclohexanedimethanol enhances thermal stability (Td > 350°C) and mechanical flexibility .
Limitations : FDME’s rigid furan ring reduces crystallinity, impacting mechanical strength. Strategies include copolymerization with aliphatic monomers (e.g., itaconic acid) to balance rigidity and processability .
Q. How can side reactions during FDME polycondensation be mitigated to improve polymer molecular weight?
Common side reactions (e.g., decarboxylation, N-methylation) are addressed via:
- Catalyst optimization : Acidic catalysts (e.g., H₂SO₄) minimize decarboxylation but require strict stoichiometric control .
- Protective groups : Acetalization of HMF prior to oxidation reduces over-oxidation to formic acid, preserving FDME yield .
- Enzymatic control : Lipases (Novozym 435) enable selective esterification under mild conditions, avoiding thermal degradation .
Data-driven approach : Monitoring reaction progress via MALDI-TOF MS identifies cyclic oligomers and guides adjustments in monomer ratios .
Q. What advanced catalytic systems enhance FDME synthesis efficiency and selectivity?
- Homogeneous vs. heterogeneous catalysts :
- Bimetallic systems : Au-Pd nanoparticles on MgO supports improve oxidative esterification rates via synergistic electronic effects .
Mechanistic insights : XPS and XRD confirm Pd⁰/Pd²+ redox cycles and Co³+ as active sites for O₂ activation .
Q. How do enzymatic polymerization methods expand FDME’s utility in sustainable material design?
- Lipase-catalyzed polycondensation : Candida antarctica lipase B synthesizes FDME-based terpolymers (e.g., with itaconic acid and 1,6-hexanediol) at 80°C, achieving Mn ~1,300 g/mol .
- Advantages : Avoids toxic metal catalysts and enables precise control over copolymer sequences (e.g., alternating vs. block structures) .
- Applications : Enzymatic PEF derivatives show promise in biomedical scaffolds due to tunable degradation rates .
Properties
IUPAC Name |
dimethyl furan-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQOPFRNDNVUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307531 | |
Record name | dimethyl furan-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-32-0 | |
Record name | 2,5-Dimethyl 2,5-furandicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4282-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 191940 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4282-32-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl furan-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl furan-2,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
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